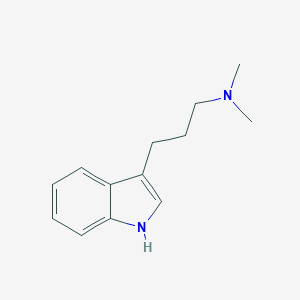
3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine, also known as 3,3-DMT or 3-Desoxy-Dimethyltryptamine, is a chemical compound that belongs to the tryptamine family. This compound has gained significant attention in recent years due to its potential use in scientific research.
Mechanism Of Action
The mechanism of action of 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine is not fully understood. However, it is believed to interact with serotonin receptors in the brain, which can lead to altered states of consciousness.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine are still being studied. However, it has been found to have a similar effect on the brain as other tryptamines, leading to altered states of consciousness and changes in perception.
Advantages And Limitations For Lab Experiments
One advantage of using 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine in lab experiments is its similarity to other tryptamines, which allows for comparison studies. However, due to its psychoactive effects, caution must be taken when handling and using this compound.
Future Directions
There are several future directions for the study of 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine. One area of interest is its potential use in the treatment of depression and anxiety. Another area of research is its potential use in the study of consciousness and altered states of consciousness. Additionally, further studies on the mechanism of action and biochemical and physiological effects of 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine are needed to fully understand its potential uses in scientific research.
Conclusion:
In conclusion, 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential uses of 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine in scientific research.
Synthesis Methods
The synthesis of 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine is a complex process that involves several steps. The first step is the synthesis of indole-3-acetaldehyde, which is then reacted with N,N-dimethylpropan-1-amine to yield 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine. The purity of the compound can be improved through recrystallization.
Scientific Research Applications
3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine has been studied for its potential use in scientific research. It has been shown to have psychoactive effects similar to other tryptamines such as psilocybin and DMT. This compound has also been found to have anti-inflammatory and neuroprotective properties.
properties
CAS RN |
13117-35-6 |
|---|---|
Product Name |
3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine |
Molecular Formula |
C13H18N2 |
Molecular Weight |
202.3 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C13H18N2/c1-15(2)9-5-6-11-10-14-13-8-4-3-7-12(11)13/h3-4,7-8,10,14H,5-6,9H2,1-2H3 |
InChI Key |
QHNWPRMHGXRBAO-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC1=CNC2=CC=CC=C21 |
Canonical SMILES |
CN(C)CCCC1=CNC2=CC=CC=C21 |
Other CAS RN |
13117-35-6 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



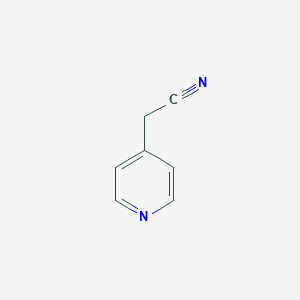
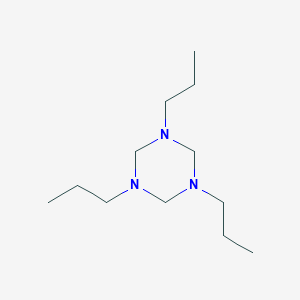
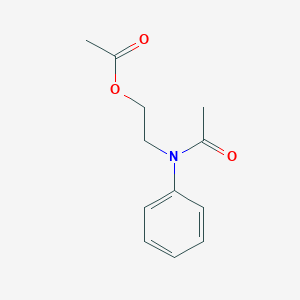
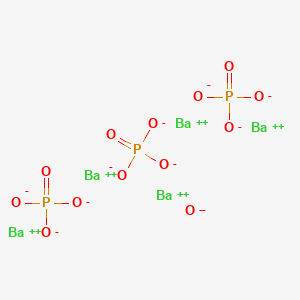
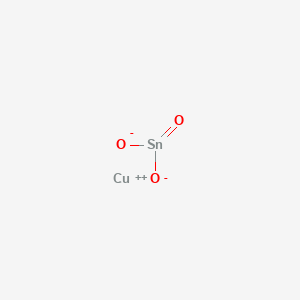
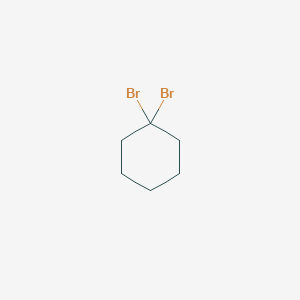
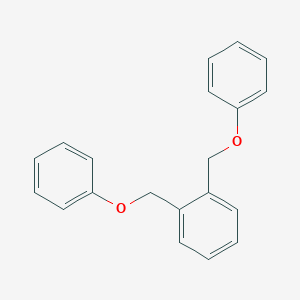
![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)
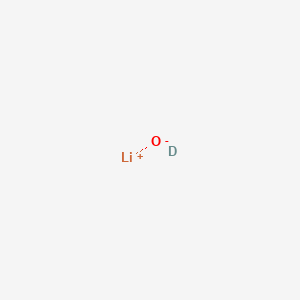
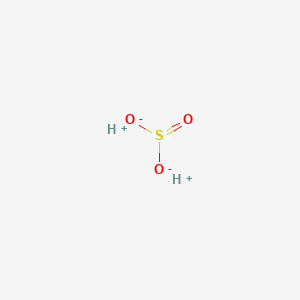
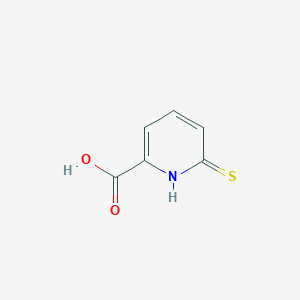
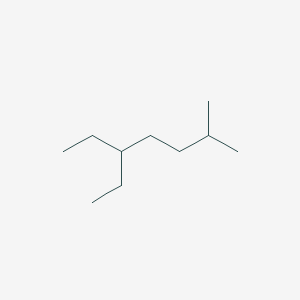
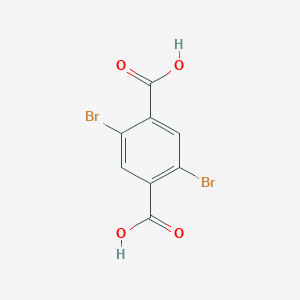
![Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-](/img/structure/B76189.png)